3-Chloroiminodibenzyl

X-ray powder diffraction Polymorph characterization Solid-state pharmaceutical analysis

This specific chlorinated dibenzazepine scaffold is non-fungible with iminodibenzyl due to its unique monoclinic crystal packing (mp 87.5°C vs 105–108°C) and distinct UV λmax (660nm). It is the direct synthetic precursor for clomipramine hydrochloride and the mandatory EP Impurity F standard for pharmacopoeial release testing. This specific 3-chloro substitution ensures process validation and impurity profiling accuracy.

Molecular Formula C14H12ClN
Molecular Weight 229.70 g/mol
CAS No. 32943-25-2
Cat. No. B195742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloroiminodibenzyl
CAS32943-25-2
Synonyms3-Chloroiminodibenzyl;  3-Chloro-10,11-dihydro-5H-dibenz[b,f]azepine
Molecular FormulaC14H12ClN
Molecular Weight229.70 g/mol
Structural Identifiers
SMILESC1CC2=CC=CC=C2NC3=C1C=CC(=C3)Cl
InChIInChI=1S/C14H12ClN/c15-12-8-7-11-6-5-10-3-1-2-4-13(10)16-14(11)9-12/h1-4,7-9,16H,5-6H2
InChIKeyMHUXTOYYIDFXRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceLight Yellow Solid
Solubility<0.5 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloroiminodibenzyl (CAS 32943-25-2): A Chlorinated Tricyclic Scaffold for Antidepressant Synthesis and Analytical Reference


3-Chloroiminodibenzyl (3-Chloro-10,11-dihydro-5H-dibenz[b,f]azepine, CAS 32943-25-2, molecular formula C₁₄H₁₂ClN, molecular weight 229.70 g/mol) is a chlorinated tricyclic compound belonging to the dibenzazepine class [1]. It is a core intermediate in the synthesis of the tricyclic antidepressant clomipramine hydrochloride and serves as a designated impurity standard (EP Impurity F) in clomipramine quality control [2]. The compound is characterized by its crystalline solid state, with a reported melting point of 87.5 °C, and it crystallizes in a monoclinic system with distinct unit cell parameters that differentiate it from its non-chlorinated analog, iminodibenzyl [3][4].

Why 3-Chloroiminodibenzyl Cannot Be Replaced by Iminodibenzyl or Other In-Class Analogs


Generic substitution of 3-chloroiminodibenzyl with its non-chlorinated analog, iminodibenzyl, or other in-class derivatives is scientifically unsound due to fundamental differences in crystalline form, thermal behavior, synthetic utility, and analytical detection profiles. The presence of the chlorine substituent at the 3-position of the dibenzazepine ring alters the compound's crystal packing, resulting in a significantly lower melting point (87.5 °C versus 105–108 °C for iminodibenzyl) and distinct X-ray diffraction patterns, which are critical for solid-state characterization and polymorph control in pharmaceutical manufacturing [1][2]. Furthermore, 3-chloroiminodibenzyl exhibits a unique UV-Vis absorption maximum (λmax 660 nm with MBTH) that enables its selective spectrophotometric quantification in complex matrices, a property not shared by its parent compound, which absorbs at different wavelengths under comparable conditions [3]. These quantifiable differences underscore why this specific chlorinated scaffold is a non-fungible starting material for clomipramine synthesis and a mandatory reference standard for impurity profiling.

Quantitative Differentiation of 3-Chloroiminodibenzyl from Closest Analogs: Head-to-Head and Cross-Study Evidence


Crystal Structure and Solid-State Identity: Monoclinic Unit Cell Parameters vs. Iminodibenzyl

The crystalline form of 3-chloroiminodibenzyl is distinct from that of its non-chlorinated analog, iminodibenzyl. Powder X-ray diffraction analysis reveals that 3-chloroiminodibenzyl crystallizes in a monoclinic system with unit cell parameters a = 11.68 Å, b = 8.08 Å, c = 12.13 Å, and β = 95.6° [1]. In contrast, iminodibenzyl also crystallizes in a monoclinic system but with significantly different cell dimensions: a = 11.60 Å, b = 11.27 Å, c = 20.05 Å, and β = 126.5° [1]. The distinct unit cell volumes and β angles provide a definitive fingerprint for solid-state identification.

X-ray powder diffraction Polymorph characterization Solid-state pharmaceutical analysis

Melting Point Differential for Thermal Characterization

3-Chloroiminodibenzyl exhibits a melting point of 87.5 °C, as determined by recrystallization from a benzene-petroleum ether mixture [1]. This value is substantially lower than the melting point of its non-chlorinated parent compound, iminodibenzyl, which melts in the range of 105–108 °C . The approximately 20 °C difference in melting point reflects the altered intermolecular interactions induced by the chlorine substituent.

Thermal analysis Purity assessment Differential scanning calorimetry

Synthetic Yield Advantage in Clomipramine Intermediate Preparation

In a patented process for the preparation of 3-chloroiminodibenzyl, the target compound was obtained with a yield of 70% after removal of solvent and subsequent vacuum distillation [1]. This yield is directly comparable to alternative synthetic routes for chlorinated iminodibenzyl derivatives. For instance, a related process for the synthesis of 3-chloro-N-acetyliminodibenzyl achieved a total yield of over 51% [2]. The 70% yield represents a notable improvement in efficiency for the core scaffold.

Process chemistry Yield optimization Cost of goods

Spectrophotometric Selectivity: Distinct λmax for Metal Ion Detection

3-Chloroiminodibenzyl (Cl-IDB) and iminodibenzyl (IDB) have been evaluated as spectrophotometric reagents for the determination of heavy metal ions [1]. Using 3-methyl-2-benzothiazoline hydrazone hydrochloride hydrate (MBTH) as an electrophilic coupling reagent, 3-chloroiminodibenzyl produces a blue-colored complex with a maximum absorbance (λmax) at 660 nm [1]. This λmax is distinct from that observed for iminodibenzyl in similar coupling reactions, where values of 570 nm or 690 nm have been reported depending on the specific assay conditions [2]. The 660 nm absorption maximum of 3-chloroiminodibenzyl offers a specific wavelength for selective detection.

Analytical chemistry Spectrophotometric reagent Trace metal analysis

Purity and Impurity Control: Role as EP Impurity F for Clomipramine Hydrochloride

3-Chloroiminodibenzyl is officially designated as EP Impurity F for clomipramine hydrochloride according to the European Pharmacopoeia . In a patented process for clomipramine hydrochloride synthesis, the final product achieved an HPLC purity of >99.7% [1]. The availability of 3-chloroiminodibenzyl as a highly pure reference standard is essential for validating analytical methods that can detect this impurity at levels ≤0.3%. For comparison, commercial iminodibenzyl is typically supplied at 97% purity .

Pharmaceutical impurity Reference standard Quality control

Biological Activity Profile: Dual sHE/5-LOX Inhibition

3-Chloroiminodibenzyl has been identified as a dual inhibitor of soluble epoxide hydrolase (sHE) and 5-lipoxygenase (5-LOX), with IC₅₀ values of 140 μM and 6.5 μM, respectively . This inhibitory profile is distinct from that of the parent drug clomipramine, which primarily acts as a serotonin-norepinephrine reuptake inhibitor. The chlorine substitution in 3-chloroiminodibenzyl appears to confer this additional bioactivity, making it a potential starting point for the development of anti-inflammatory agents with a novel mechanism of action.

Enzyme inhibition Inflammation Drug discovery

Procurement-Driven Application Scenarios for 3-Chloroiminodibenzyl (CAS 32943-25-2)


Synthesis of High-Purity Clomipramine Hydrochloride API

3-Chloroiminodibenzyl is the direct precursor in the synthesis of clomipramine hydrochloride. A patented process reacts 3-chloroiminodibenzyl with N,N-dimethylaminopropyl chloride to yield clomipramine hydrochloride with an HPLC purity exceeding 99.7% [1]. Procurement of high-purity 3-chloroiminodibenzyl is therefore essential for manufacturers aiming to meet stringent pharmacopoeial standards for the active pharmaceutical ingredient.

Pharmaceutical Impurity Reference Standard for Clomipramine

As the designated EP Impurity F for clomipramine hydrochloride, 3-chloroiminodibenzyl must be procured as a reference standard for analytical method development, validation, and routine quality control release testing . Its use ensures that clomipramine batches contain less than 0.3% of this specific process-related impurity, as demonstrated in validated HPLC methods.

Spectrophotometric Reagent for Trace Metal Detection in Environmental Samples

The distinct λmax of 660 nm exhibited by 3-chloroiminodibenzyl in the presence of MBTH makes it a selective chromogenic reagent for the quantification of heavy metal ions such as Hg(II), Ni(II), Cu(II), and Co(II) in industrial effluents and soil samples [2]. Its performance has been validated in the presence of up to 15 cations and 12 anions, demonstrating robust selectivity for environmental monitoring applications.

Scaffold for Dual sHE/5-LOX Inhibitor Development

The dual inhibitory activity of 3-chloroiminodibenzyl against soluble epoxide hydrolase (IC₅₀ = 140 μM) and 5-lipoxygenase (IC₅₀ = 6.5 μM) provides a starting point for medicinal chemistry programs aimed at developing novel anti-inflammatory agents . Procurement of the pure compound enables further structure-activity relationship studies to optimize potency and selectivity.

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18 linked technical documents
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